Selective WDR5 Degradation Without IKZF1 Neo-Substrate Clearance: Head-to-Head Comparison with MS40
WDR5 degrader-1 (compound 25) was directly compared to its predecessor MS40 in MV4;11 leukemia cells. While MS40 induces concomitant degradation of both WDR5 and the IMiD neo-substrate IKZF1, WDR5 degrader-1 retains comparable WDR5 depletion efficacy with no detectable effect on IKZF1 protein levels [1]. This differentiation arises from the α-oxyacetamide bridge modification to the pomalidomide-derived CRBN ligand, which abrogates IKZF1 recruitment without compromising WDR5 ternary complex formation [1].
| Evidence Dimension | Degradation selectivity (IKZF1 protein levels) |
|---|---|
| Target Compound Data | IKZF1 protein levels unchanged |
| Comparator Or Baseline | MS40 (CRBN-recruiting WDR5/IKZF1 dual degrader) induces IKZF1 degradation |
| Quantified Difference | Qualitative (binary): MS40 degrades IKZF1; WDR5 degrader-1 shows no effect |
| Conditions | MV4;11 acute myeloid leukemia cells, immunoblotting, 24 h treatment [1] |
Why This Matters
Enables clean interpretation of WDR5-dependent phenotypes without confounding IKZF1-driven transcriptional effects, critical for target validation studies and chemical probe applications.
- [1] Yu X, Li D, Kottur J, et al. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer. J Med Chem. 2023;66(23):16168-16186. Figure 5B. View Source
